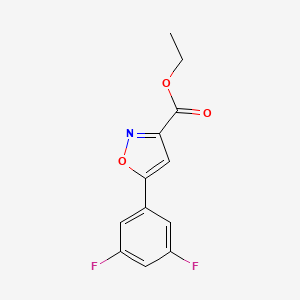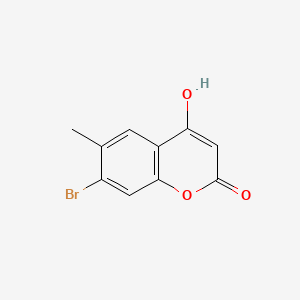
7-Bromo-4-hydroxy-6-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-hydroxy-6-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light . This particular compound, with its bromine, hydroxyl, and methyl substituents, has unique properties that make it valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of 7-Bromo-4-hydroxy-6-methylcoumarin typically involves the bromination of 4-hydroxy-6-methylcoumarin. One common method is the reaction of 4-hydroxy-6-methylcoumarin with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
7-Bromo-4-hydroxy-6-methylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents for these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like acetone or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Bromo-4-hydroxy-6-methylcoumarin has a wide range of applications in scientific research:
Fluorescent Labeling: Due to its fluorescence properties, it is used as a fluorescent probe in biological imaging and labeling of biomolecules.
Metal Ion Detection: It can be used in the detection of metal ions in environmental and biological samples.
Pharmacological Studies: The compound’s structure allows it to be a potential candidate for drug development, particularly in the study of anti-cancer and anti-microbial agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including other coumarin derivatives.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-hydroxy-6-methylcoumarin is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its fluorescence properties can be utilized to monitor enzyme activities or cellular events in real-time . The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
7-Bromo-4-hydroxy-6-methylcoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and as a precursor in organic synthesis.
6-Bromo-7-hydroxy-3-methylcoumarin: Used in multi-photon uncaging applications and has similar fluorescence properties.
4-Methylumbelliferone: Widely used in enzymatic assays and as a fluorescent probe.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H7BrO3 |
|---|---|
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
7-bromo-4-hydroxy-6-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4,12H,1H3 |
Clé InChI |
ZPHQJNIAYBVFPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)OC(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
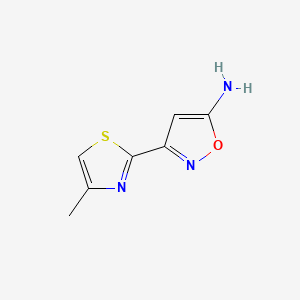



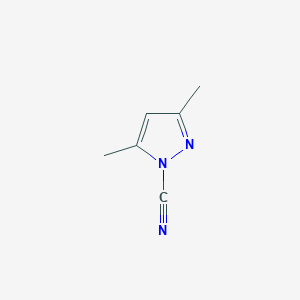

![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
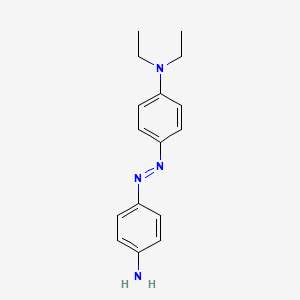
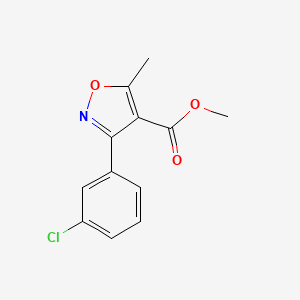
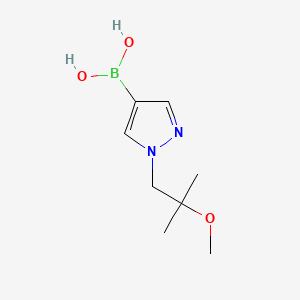
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
